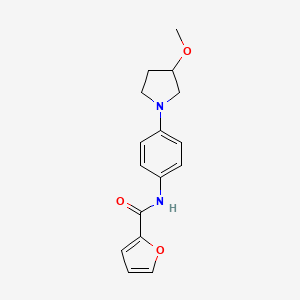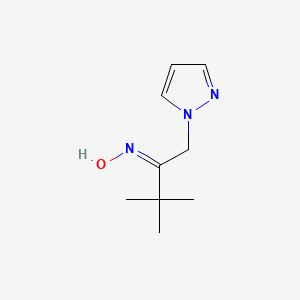
(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Complex Formation in Coordination Chemistry
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal oxime and its complex formation with PdCl2 is an important area of research. This complex is stable at moderate temperatures and decomposes around 200–210°C, forming volatile ligands and by-products. This study contributes to the understanding of coordination chemistry and the stability of such complexes (Khachatryan et al., 2017).
Organic Synthesis and Reaction Studies
In organic chemistry, the stereoisomeric oximes of 3,4-dimethyl-3-penten-2-one have been studied for their reactions with butyl nitrite in methanol. The (E)-oxime form yields 3,3,4,5-tetramethyl-3H-pyrazole 1,2-dioxide, while the (Z)-oxime reacts to produce isoxazoline derivatives. This research aids in understanding the reactivity of different stereoisomers (Hansen & Novak, 1994).
Antibacterial and DNA Photocleavage Activity
New compounds 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes and their silver complexes have been synthesized and studied for their antibacterial and DNA photocleavage activities. Certain Ag-complexes showed excellent antibacterial activity, and some compounds demonstrated the ability to degrade DNA, which is significant for biomedical research (Sharma et al., 2020).
Insecticidal and Antimicrobial Applications
Research has been conducted on pyrazole oxime derivatives for their potential insecticidal and antimicrobial activities. Various compounds have shown effective insecticidal activities against pests like Mythimna separata Walker and Aphis medicaginis, indicating their potential in agricultural and pest control applications (Xiao et al., 2020).
Catalysis in Olefin Epoxidation
Oxime compounds have been evaluated as catalysts for olefin epoxidation. For instance, an oxo-bridged dimer showed high activity in the epoxidation of cyclic olefins, using tert-butyl hydroperoxide as an oxidant. This research contributes to the field of catalysis, particularly in developing more efficient catalysts for chemical transformations (Pereira et al., 2007).
Corrosion Inhibition
Theoretical studies using density functional theory (DFT) have been performed on bipyrazolic-type organic compounds, including 3,5-dimethyl-1H-pyrazol-1-yl derivatives, to understand their inhibition efficiencies as corrosion inhibitors. This is crucial for materials science and engineering, where corrosion prevention is a significant concern (Wang et al., 2006).
properties
IUPAC Name |
(NE)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXVWKXPUPYLTK-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)CN1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N\O)/CN1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

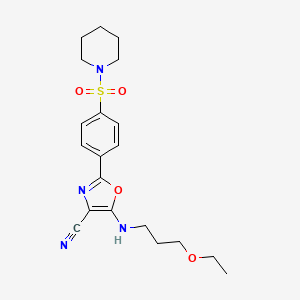
![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)
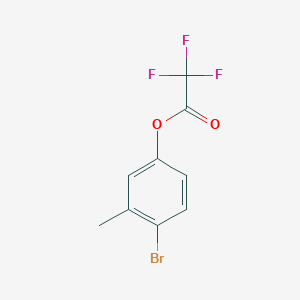
![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2440000.png)
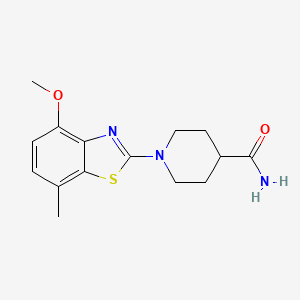
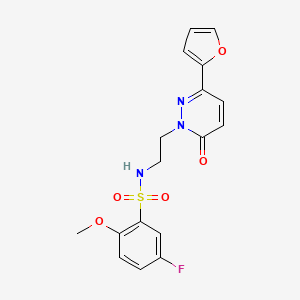
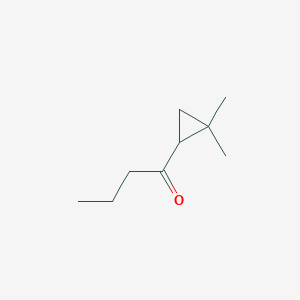
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)
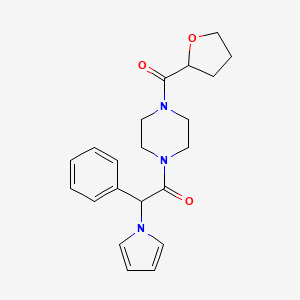
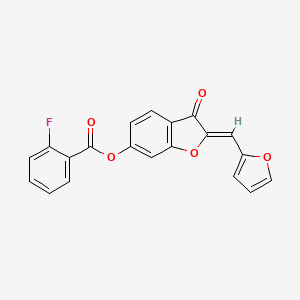
![Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2440011.png)
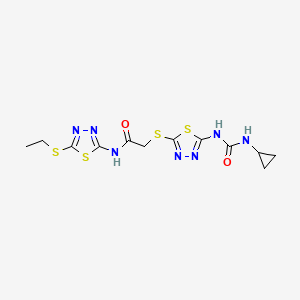
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2440015.png)
